

# An In-depth Technical Guide to JG-231: An Allosteric Hsp70 Inhibitor

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## Compound of Interest

Compound Name: JG-231

Cat. No.: B10856816

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## Abstract

**JG-231** is a potent, allosteric inhibitor of Heat Shock Protein 70 (Hsp70), a molecular chaperone frequently overexpressed in a multitude of cancer cells and implicated in tumor survival and proliferation. This technical guide provides a comprehensive overview of **JG-231**, including its chemical identity, sourcing, mechanism of action, and preclinical anti-cancer activity. Detailed experimental protocols for assessing its biological effects and a summary of its quantitative data are presented to facilitate further research and development.

## Chemical Identity and Sourcing

**JG-231**, a derivative of the benzothiazole rhodacyanine MKT-077, has been developed to exhibit improved stability and potency.

CAS Number: 1627126-59-3

## Sourcing

**JG-231** is available for research purposes from several commercial suppliers, including:

- MedchemExpress
- Probechem

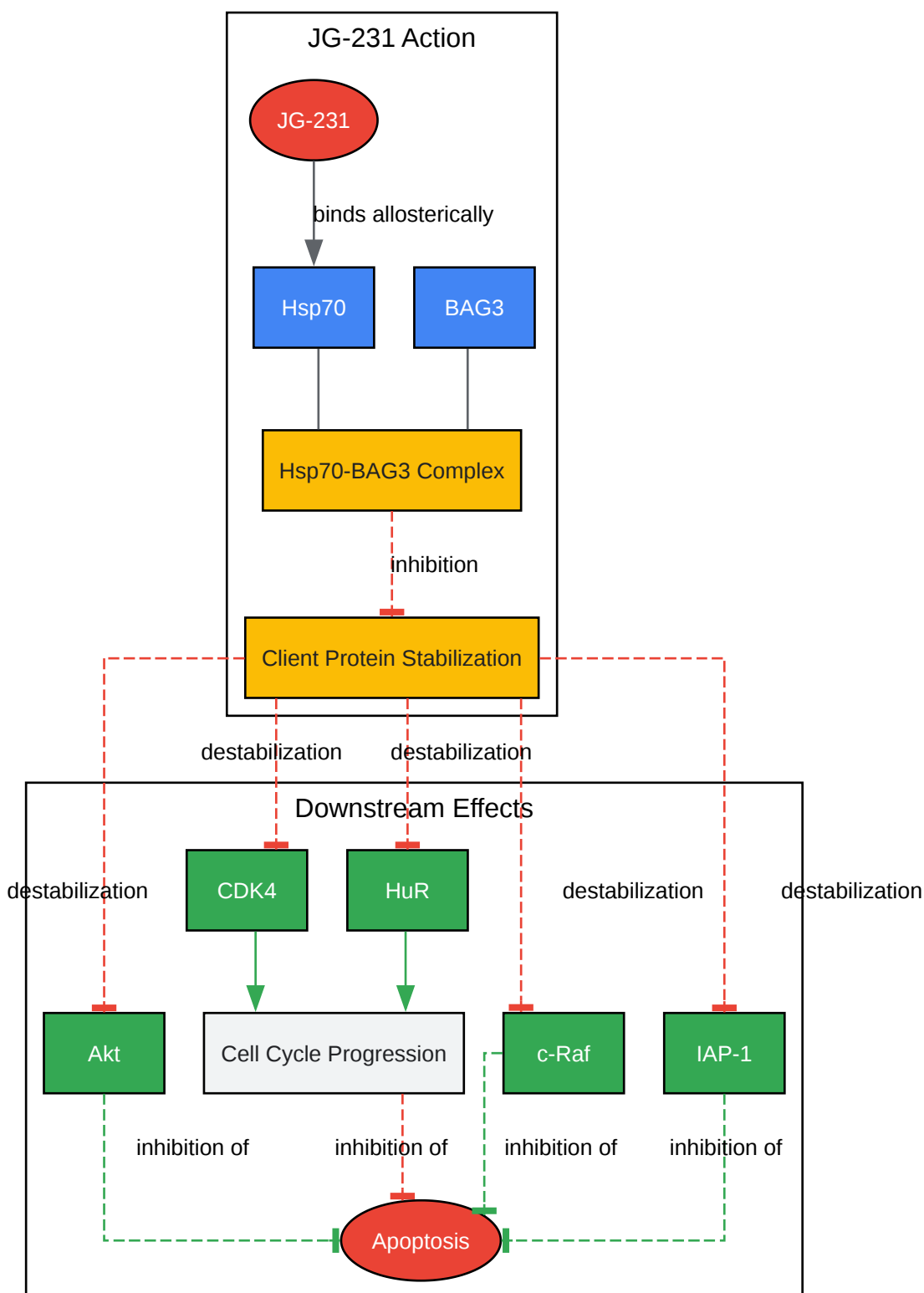
- MedKoo Biosciences
- Amsbio
- AbMole BioScience
- Ximbio

## Mechanism of Action

**JG-231** functions as an allosteric inhibitor of Hsp70. It binds to a conserved site on the nucleotide-binding domain (NBD) of Hsp70, distinct from the ATP/ADP binding pocket. This binding event disrupts the crucial protein-protein interaction between Hsp70 and its co-chaperones from the BAG (Bcl-2-associated athanogene) family, such as BAG1 and BAG3.<sup>[1]</sup> The Hsp70-BAG complex is essential for the chaperone's function in protein folding, stabilization of client proteins, and prevention of apoptosis. By interfering with this interaction, **JG-231** effectively inhibits the pro-survival functions of Hsp70 in cancer cells, leading to the destabilization of oncogenic client proteins and subsequent induction of apoptosis.<sup>[1]</sup>

## Signaling Pathway

The inhibition of the Hsp70-BAG interaction by **JG-231** triggers a cascade of downstream signaling events that culminate in apoptosis. Key client proteins of the Hsp70 chaperone machinery, which are crucial for cancer cell survival and proliferation, are destabilized and degraded. This includes the downregulation of pro-survival proteins and cell cycle regulators.





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## References

- 1. researchgate.net [researchgate.net]
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